![molecular formula C18H24N2O4S2 B2897382 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-73-4](/img/structure/B2897382.png)
2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. This compound is commonly referred to as "2C-T-21" and belongs to the class of phenethylamines. 2C-T-21 has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Molecular and Supramolecular Structures
The molecular and supramolecular structures of sulfonamide derivatives, including those similar to the compound of interest, have been extensively studied. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been analyzed for their structural properties. These studies reveal insights into torsion angles, hydrogen bonding, and intermolecular π-π stacking, which could be relevant for understanding the behavior of 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide in various conditions (Jacobs et al., 2013).
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis and biological evaluation of sulfonamide derivatives are key areas of research. For example, thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and screened for antimycobacterial activity, showcasing the potential of sulfonamide derivatives in medicinal chemistry and drug development (Ghorab et al., 2017).
Transfer Hydrogenation Catalysis
Research into sulfonamide derivatives as pre-catalysts for transfer hydrogenation of ketones has demonstrated their efficacy in catalysis. This includes studies on Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation, indicating the role of such compounds in facilitating chemical reactions without the need for additional bases or halide abstractors (Ruff et al., 2016).
Photovoltaic and Polymerization Catalysts
Sulfonamide derivatives have also been explored in the context of polymerization catalysts and in the synthesis of photovoltaic materials. Research on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene and the development of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers highlights the diverse applications of sulfonamide derivatives in materials science and renewable energy (Skupov et al., 2007) (Sotzing et al., 1996).
properties
IUPAC Name |
2,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-23-15-5-6-17(24-2)18(11-15)26(21,22)19-12-16(14-7-10-25-13-14)20-8-3-4-9-20/h5-7,10-11,13,16,19H,3-4,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZFADALGOZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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